

physical and chemical properties of 1-methanesulfonyl-2,4-dimethylbenzene

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Compound of Interest

Compound Name: 2,4-Dimethyl-1-(methylsulfonyl)benzene

Cat. No.: B181340

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An In-depth Technical Guide to 1-Methanesulfonyl-2,4-dimethylbenzene

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-methanesulfonyl-2,4-dimethylbenzene, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with predicted properties based on analogous compounds and established chemical principles.

Chemical Identity and Physical Properties

1-Methanesulfonyl-2,4-dimethylbenzene, also known as 2,4-dimethylphenyl methyl sulfone, is an aromatic sulfone. Its core structure consists of a benzene ring substituted with a methanesulfonyl group and two methyl groups at positions 2 and 4.

Table 1: Physical and Chemical Properties of 1-Methanesulfonyl-2,4-dimethylbenzene

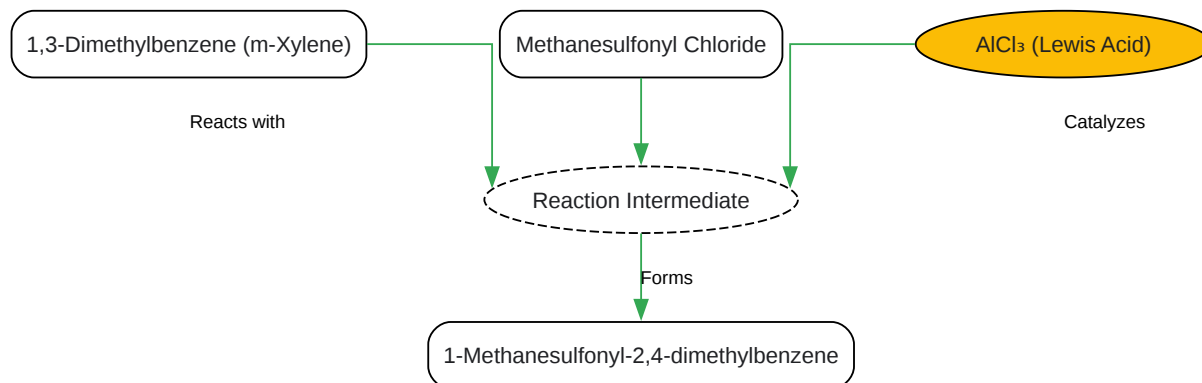
Property	Value	Source/Method
Molecular Formula	C ₉ H ₁₂ O ₂ S	[1][2]
Molecular Weight	184.26 g/mol	[1][2]
CAS Number	6462-28-8	[2]
Appearance	Predicted: White to off-white solid	Inferred from similar aryl sulfones
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
Density	Not available	[1]
Solubility	Predicted: Soluble in organic solvents (e.g., dichloromethane, ethyl acetate); Insoluble in water.	Based on the nonpolar aromatic structure

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 1-methanesulfonyl-2,4-dimethylbenzene is not readily available in the public domain. However, a plausible synthetic route can be devised based on established methods for the preparation of aryl sulfones. One common approach involves the oxidation of the corresponding sulfide, which can be prepared via nucleophilic aromatic substitution. An alternative route, outlined below, is the sulfonylation of m-xylene.

Proposed Synthetic Pathway: Friedel-Crafts Sulfonylation of m-Xylene

A potential method for the synthesis of 1-methanesulfonyl-2,4-dimethylbenzene is the Friedel-Crafts sulfonylation of 1,3-dimethylbenzene (m-xylene) with methanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.



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Caption: Proposed Friedel-Crafts sulfonylation of m-xylene.

Detailed Experimental Protocol (Generalized)

Materials:

- 1,3-Dimethylbenzene (m-xylene)
- Methanesulfonyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.
- **Addition of Reactants:** The flask is cooled to 0 °C in an ice bath. A solution of 1,3-dimethylbenzene in anhydrous dichloromethane is added dropwise to the stirred suspension.
- **Sulfonylation:** Methanesulfonyl chloride is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for a specified time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
- **Quenching:** The reaction mixture is slowly poured into a beaker containing crushed ice and 1 M HCl to quench the reaction and decompose the aluminum chloride complex.
- **Workup:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 1-methanesulfonyl-2,4-dimethylbenzene.

Spectroscopic Properties (Predicted)

No experimental spectroscopic data for 1-methanesulfonyl-2,4-dimethylbenzene has been found. The following are predicted spectral characteristics based on the analysis of related compounds, such as 1,4-dimethylbenzene and other aryl sulfones.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

Table 2: Predicted ^1H NMR Chemical Shifts for 1-Methanesulfonyl-2,4-dimethylbenzene (in CDCl_3)

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic-H (position 5)	7.8 - 8.0	d	1H
Aromatic-H (position 6)	7.2 - 7.4	d	1H
Aromatic-H (position 3)	7.1 - 7.3	s	1H
Methanesulfonyl- CH_3	3.0 - 3.2	s	3H
Aromatic- CH_3 (position 2)	2.5 - 2.7	s	3H
Aromatic- CH_3 (position 4)	2.3 - 2.5	s	3H

^{13}C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

Table 3: Predicted ^{13}C NMR Chemical Shifts for 1-Methanesulfonyl-2,4-dimethylbenzene (in CDCl_3)

Carbon Atom	Predicted Chemical Shift (ppm)
Aromatic-C (position 1)	138 - 142
Aromatic-C (position 4)	140 - 144
Aromatic-C (position 2)	135 - 139
Aromatic-C (position 5)	130 - 134
Aromatic-C (position 6)	128 - 132
Aromatic-C (position 3)	125 - 129
Methanesulfonyl-CH ₃	44 - 46
Aromatic-CH ₃ (position 2)	20 - 22
Aromatic-CH ₃ (position 4)	19 - 21

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl group and the aromatic ring.

Table 4: Predicted IR Absorption Bands for 1-Methanesulfonyl-2,4-dimethylbenzene

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
3100 - 3000	C-H (aromatic)	Medium
2980 - 2850	C-H (aliphatic)	Medium
1600, 1480	C=C (aromatic ring)	Medium-Strong
1320 - 1290	S=O (asymmetric stretch)	Strong
1160 - 1120	S=O (symmetric stretch)	Strong

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Key Fragments in the Mass Spectrum of 1-Methanesulfonyl-2,4-dimethylbenzene

m/z	Fragment Ion
184	$[M]^+$ (Molecular Ion)
169	$[M - CH_3]^+$
105	$[M - SO_2CH_3]^+$
91	$[C_7H_7]^+$ (Tropylium ion)

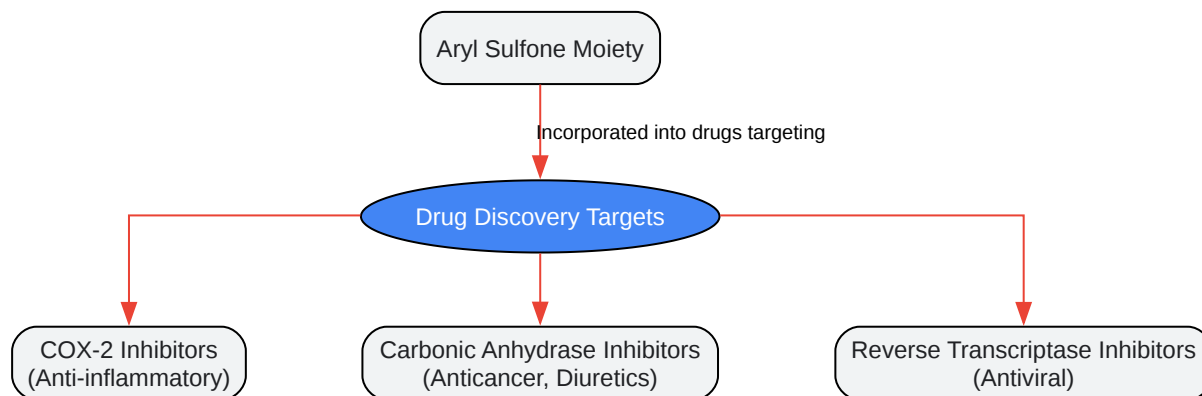
Chemical Reactivity and Stability

Aryl sulfones are generally stable compounds. The methanesulfonyl group is electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to the sulfonyl group. The methyl groups are activating and ortho-, para-directing. The overall substitution pattern will be a result of the combined directing effects of these groups.

The C-S bonds in aryl sulfones are strong, making the sulfonyl group a relatively poor leaving group in nucleophilic aromatic substitution unless the ring is highly activated by other electron-withdrawing groups. The benzylic protons of the methyl groups can undergo radical reactions.

Biological Activity and Relevance in Drug Discovery

While there is no specific biological activity reported for 1-methanesulfonyl-2,4-dimethylbenzene, the aryl sulfone and more broadly, the sulfonamide moiety, are important pharmacophores in medicinal chemistry.



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